molecular formula C9H13BClNO3 B6330909 3-Chloro-2-isobutoxypyridine-4-boronic acid CAS No. 2096339-80-7

3-Chloro-2-isobutoxypyridine-4-boronic acid

Cat. No.: B6330909
CAS No.: 2096339-80-7
M. Wt: 229.47 g/mol
InChI Key: FZEGKAKCTANYMX-UHFFFAOYSA-N
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Description

3-Chloro-2-isobutoxypyridine-4-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility in various chemical reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and an isobutoxy group. The unique structure of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.

Scientific Research Applications

3-Chloro-2-isobutoxypyridine-4-boronic acid has a wide range of applications in scientific research, including:

Safety and Hazards

The safety information for 3-Chloro-2-isobutoxypyridine-4-boronic acid indicates that it has the following hazard statements: H315;H319;H335 . Precautionary statements include P261;P264;P271;P280;P302+P352;P304+P340+P312;P305+P351+P338;P332+P313;P337+P313;P362;P403+P233;P405;P501 .

Future Directions

While specific future directions for 3-Chloro-2-isobutoxypyridine-4-boronic acid are not available in the retrieved data, boronic acids in general have been gaining interest in medicinal chemistry due to their various biological applications . They are used in anticancer, antibacterial, antiviral activity, and even as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-isobutoxypyridine-4-boronic acid typically involves the reaction of 3-chloro-2-isobutoxypyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the boronic acid group. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran or dimethylformamide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-isobutoxypyridine-4-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: The compound can be reduced to form corresponding boranes.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Boronic esters.

    Reduction: Boranes.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-Chloro-2-isobutoxypyridine-4-boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl or amino groups on proteins, leading to the inhibition of enzyme activity or modulation of protein function. This interaction is often exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

  • 2-Chloro-4-pyridinylboronic acid
  • 3-Pyridinylboronic acid

Comparison: 3-Chloro-2-isobutoxypyridine-4-boronic acid is unique due to the presence of the isobutoxy group, which can influence its reactivity and interactions with other molecules. Compared to 2-Chloro-4-pyridinylboronic acid and 3-Pyridinylboronic acid, the additional isobutoxy group provides steric hindrance and electronic effects that can affect the compound’s behavior in chemical reactions and biological systems .

Properties

IUPAC Name

[3-chloro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)7(10(13)14)3-4-12-9/h3-4,6,13-14H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEGKAKCTANYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OCC(C)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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